molecular formula C8H4BrFO3 B12856076 5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one

5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B12856076
M. Wt: 247.02 g/mol
InChI Key: HSDPOBQPHIPTRI-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the family of benzo[d][1,3]dioxin-4-ones This compound is characterized by the presence of bromine and fluorine atoms attached to the benzodioxinone core

Preparation Methods

The synthesis of 5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. One common method includes the use of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile as the reaction medium . The reaction is carried out at room temperature, and the resulting product is then subjected to amidation with primary amines to yield the desired compound in moderate to good yields .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines and thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to yield hydroquinone derivatives.

    Cyclization Reactions: The benzodioxinone core can participate in cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, amidation with primary amines results in the formation of salicylamide derivatives .

Scientific Research Applications

5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved.

The pathways affected by this compound include those related to cell signaling, metabolism, and gene expression. Its effects on these pathways can lead to various biological outcomes, such as cell growth inhibition or apoptosis.

Comparison with Similar Compounds

5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.

Biological Activity

5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one (CAS No. 1935431-65-4) is a synthetic compound characterized by its unique structure, which includes a bromine and a fluorine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research.

  • Molecular Formula : C₈H₄BrF O₃
  • Molecular Weight : 247.02 g/mol
  • Structural Characteristics : The presence of halogen substituents (bromine and fluorine) can significantly influence the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its effects as an antiviral agent and its potential as an anticancer drug.

Antiviral Activity

Recent studies have indicated that derivatives of benzo[d][1,3]dioxin compounds exhibit notable antiviral properties. For instance, compounds structurally related to this compound have shown selective activity against viruses such as Coxsackievirus B5.

Table 1: Antiviral Activity of Related Compounds

CompoundVirus TargetEC₅₀ (µM)Mechanism of Action
Compound 18eCoxsackievirus B56 - 18.5Inhibits viral attachment
Compound 43aCoxsackievirus B59Prevents viral entry into host cells
Compound 41aCoxsackievirus B518.5Interferes with viral replication

These findings suggest that the structural modifications in compounds like this compound may enhance their antiviral efficacy by altering their interaction with viral components.

Anticancer Activity

The compound has also been investigated for its potential as a topoisomerase I inhibitor, which is crucial in cancer therapy due to its role in DNA replication and transcription. The mechanism involves the inhibition of the enzyme's ability to relax supercoiled DNA, leading to apoptosis in cancer cells.

Case Study: Topoisomerase Inhibition
In a study examining various dioxin derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of intrinsic pathways.

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Antiviral Mechanism : The compound may inhibit viral entry by binding to viral proteins or interfering with host cell receptors.
  • Anticancer Mechanism : As a topoisomerase I inhibitor, it disrupts DNA processes essential for cancer cell proliferation.

Properties

Molecular Formula

C8H4BrFO3

Molecular Weight

247.02 g/mol

IUPAC Name

5-bromo-7-fluoro-1,3-benzodioxin-4-one

InChI

InChI=1S/C8H4BrFO3/c9-5-1-4(10)2-6-7(5)8(11)13-3-12-6/h1-2H,3H2

InChI Key

HSDPOBQPHIPTRI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C(=CC(=C2)F)Br)C(=O)O1

Origin of Product

United States

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